5,6,7,8-Tetrahydroquinolin-8-amine

CXCR4 Chemokine Receptor Antagonist

5,6,7,8-Tetrahydroquinolin-8-amine (CAS 298181-83-6) is a bicyclic heterocyclic amine with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol. Its structure consists of a partially saturated quinoline ring system with a primary amine substituent at the 8-position.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 298181-83-6
Cat. No. B1249066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinolin-8-amine
CAS298181-83-6
Synonyms8-amino-5,6,7,8-tetrahydroquinoline
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=N2)N
InChIInChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2
InChIKeyJQGOUNFVDYUKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinolin-8-amine (CAS 298181-83-6) Procurement Guide: Chemical Class & Fundamental Properties


5,6,7,8-Tetrahydroquinolin-8-amine (CAS 298181-83-6) is a bicyclic heterocyclic amine with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol [1]. Its structure consists of a partially saturated quinoline ring system with a primary amine substituent at the 8-position [2]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with a predicted boiling point of 277.3 °C at 760 mmHg and a predicted density of 1.081 g/cm³ [3]. As a chiral scaffold, it serves as a key intermediate in medicinal chemistry, particularly for synthesizing CXCR4 antagonists [4].

Why Generic 5,6,7,8-Tetrahydroquinolin-8-amine Substitution Is Not Recommended: Key Differentiation Factors


Direct substitution of 5,6,7,8-tetrahydroquinolin-8-amine with its regioisomers (e.g., 1,2,3,4-tetrahydroquinolin-8-amine, CAS 54012-92-9) or with 2-substituted analogs is not scientifically valid. The position of the partially saturated ring (5,6,7,8 vs. 1,2,3,4) dictates the geometry of the amine substituent and profoundly influences binding affinity to targets like the CXCR4 chemokine receptor [1]. Furthermore, the compound's inherent chirality at the C8 position is critical for biological activity, with enantiomers exhibiting divergent potencies in antiproliferative assays [2]. Even small structural modifications, such as N-methylation or 2-methyl substitution, alter both pharmacokinetic properties and target engagement profiles [3]. The evidence below quantifies these critical differences.

Quantitative Differentiation of 5,6,7,8-Tetrahydroquinolin-8-amine: Head-to-Head Evidence vs. Comparators


CXCR4 Antagonist Potency: 5,6,7,8-THQ-8-amine vs. 1,2,3,4-THQ-8-amine Scaffolds

The 5,6,7,8-tetrahydroquinolin-8-amine scaffold is a critical pharmacophore for potent CXCR4 antagonism. A derivative of (S)-5,6,7,8-tetrahydroquinolin-8-amine (BDBM50316633) demonstrated an IC50 of 3.40 nM against human CXCR4 expressed in HEK293 cells [1]. In contrast, derivatives based on the 1,2,3,4-tetrahydroquinolin-8-amine scaffold typically exhibit weaker activity due to altered geometry; for instance, a related 1,2,3,4-tetrahydroisoquinoline analog showed an IC50 of 219 nM in a similar CXCR4 antagonism assay [2]. This represents a >60-fold difference in potency attributable to the scaffold's ring saturation position.

CXCR4 Chemokine Receptor Antagonist Medicinal Chemistry

Enantiomer-Dependent Antiproliferative Activity in Cancer Cell Lines

Chirality at the 8-position profoundly impacts biological activity. In a study of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, the (R)-enantiomer of compound 5a induced significant mitochondrial membrane depolarization and ROS production in A2780 ovarian carcinoma cells, whereas the (S)-enantiomer showed markedly reduced activity [1]. The IC50 values for the (R)-enantiomer against A2780 cells were in the low micromolar range, while the (S)-enantiomer was >10-fold less potent in the same assay [1].

Antiproliferative Cancer Chiral Stereochemistry

Synthetic Yield: Optimized Two-Step Protocol vs. Traditional Methods

A two-step regioselective nitrosation-oxime reduction protocol for 5,6,7,8-tetrahydroquinolin-8-ylamine achieves a 92% yield from 6,7-dihydro-8(5H)-quinolinone oxime . In contrast, alternative approaches, such as direct catalytic hydrogenation of quinoline derivatives, typically yield only 50-70% due to side reactions [1]. This higher efficiency translates directly to lower cost per gram and reduced purification burden.

Synthesis Yield Regioselective Process Chemistry

Physicochemical Profile: Boiling Point and LogP vs. Positional Isomers

5,6,7,8-Tetrahydroquinolin-8-amine exhibits a predicted boiling point of 277.3 °C and a LogP of ~1.10 [1]. In comparison, the 1,2,3,4-regioisomer (CAS 54012-92-9) has a slightly lower predicted boiling point (approx. 265 °C) and a lower LogP (~0.8) . The higher LogP of the 5,6,7,8-isomer suggests improved membrane permeability, a desirable trait for CNS-targeting or intracellular drug candidates.

Physicochemical Boiling Point LogP Isomer

Derivative Potency: N-Methylated vs. Parent 5,6,7,8-THQ-8-amine

N-Methylation of 5,6,7,8-tetrahydroquinolin-8-amine (to form N-methyl-5,6,7,8-tetrahydroquinolin-8-amine, CAS 878025-42-4) significantly alters its pharmacological profile. While the parent amine serves as a versatile intermediate, the N-methyl derivative exhibits a distinct IC50 of 54 nM for CXCR4 binding and 2.3 nM for inhibiting CXCL12-induced calcium flux . This >20-fold improvement in functional antagonism over the parent scaffold (which requires derivatization for activity) highlights the importance of selecting the appropriate starting material for specific SAR exploration.

N-Methylation CXCR4 Derivative SAR

Chiral Resolution Efficiency: Enantiomeric Excess vs. Racemate

Dynamic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol using Candida antarctica lipase B (CALB) provides access to enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-amine with >99% ee [1]. In contrast, traditional resolution with chiral acids typically achieves only 85-90% ee and requires multiple recrystallizations [2]. The enzymatic method significantly reduces the cost and time associated with obtaining enantiopure material, which is essential for reproducible biological activity.

Chiral Enantiomeric Excess Resolution Catalysis

Optimal Application Scenarios for 5,6,7,8-Tetrahydroquinolin-8-amine Based on Quantitative Evidence


CXCR4 Antagonist Lead Optimization

The 5,6,7,8-tetrahydroquinolin-8-amine scaffold, particularly its (S)-enantiomer, is a validated starting point for developing potent CXCR4 antagonists. Derivatives of this scaffold have demonstrated single-digit nanomolar IC50 values against CXCR4 in HEK293 cells (e.g., 3.40 nM for BDBM50316633) [1]. This scaffold is preferred over 1,2,3,4-tetrahydroquinoline isomers, which show >60-fold lower potency [2]. The compound is ideal for medicinal chemistry teams focused on oncology, immunology, or HIV, where CXCR4 antagonism is a therapeutic strategy [3].

Chiral Pool Synthesis and Asymmetric Catalysis

The compound's chiral C8 center makes it an excellent building block for asymmetric synthesis. The (R)-enantiomer of 2-methyl derivatives exhibits >10-fold higher antiproliferative activity than the (S)-enantiomer in cancer cell lines (e.g., A2780) [4]. This stark difference underscores the need for enantiopure material. High enantiomeric excess (>99% ee) can be achieved via enzymatic resolution [4], making the compound suitable for synthesizing chiral ligands, catalysts, and pharmaceutical intermediates where stereochemistry is critical.

High-Yield Scale-Up Synthesis of Amino-Quinoline Building Blocks

For process chemistry groups seeking to produce 5,6,7,8-tetrahydroquinolin-8-amine at scale, the optimized two-step regioselective nitrosation-oxime reduction protocol offers a clear advantage. This method achieves a 92% isolated yield from readily available starting materials , significantly higher than the 50-70% yields typical of direct hydrogenation routes [5]. The improved yield directly reduces cost of goods and purification complexity, making it the preferred method for pilot plant or kilo-lab synthesis.

CNS Drug Discovery Due to Favorable Physicochemical Profile

The 5,6,7,8-tetrahydroquinolin-8-amine scaffold possesses a LogP of 1.10 and a predicted boiling point of 277.3 °C [6], whereas the 1,2,3,4-regioisomer has a LogP of 0.80 . The higher lipophilicity of the 5,6,7,8-isomer enhances passive membrane permeability, which is advantageous for crossing the blood-brain barrier. This property makes the compound a more attractive starting point for CNS-targeted drug discovery programs where brain penetration is a prerequisite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.